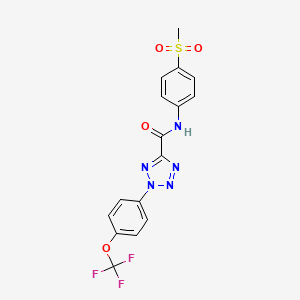
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O4S and its molecular weight is 427.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as alpha-cyano-beta-hydroxy-beta-methyl-n-[4-(trifluoromethoxy)phenyl] propenamide, have been found to inhibit theepidermal growth factor receptor (EGF-R) tyrosine kinase . EGF-R tyrosine kinase is known to be overexpressed in several malignancies and is an important target for anticancer drug design .
Mode of Action
Similar compounds have been found to bind favorably to egf-r . This binding inhibits the EGF-R tyrosine kinase, which can lead to potent cytotoxic activity against cancer cells .
Biochemical Pathways
The inhibition of egf-r tyrosine kinase by similar compounds can affect multiple downstream pathways involved in cell proliferation and survival .
Result of Action
Similar compounds have been found to have potent cytotoxic activity against cancer cells, killing >99% of human breast cancer cells in vitro by triggering apoptosis .
Biologische Aktivität
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of tetrazole rings and the introduction of functional groups such as methylsulfonyl and trifluoromethoxy. The synthesis typically utilizes various reagents and conditions that optimize yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that tetrazole derivatives can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often range from 0.5 to 7 μM, indicating potent activity against various malignancies .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. The presence of the methylsulfonyl group is known to enhance the anti-inflammatory properties of various compounds. In vitro studies have demonstrated that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. Studies have indicated that tetrazole derivatives can exhibit significant antibacterial activity, making them candidates for further development in antibiotic therapies .
Case Studies
- Anticancer Evaluation : A study evaluated the efficacy of a series of tetrazole derivatives against a panel of cancer cell lines. Results showed that modifications in the substituents significantly affected the antiproliferative activity, with some compounds achieving IC50 values as low as 0.5 μM in MCF-7 cells .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of related compounds in macrophage models. These studies revealed that certain derivatives could modulate cytokine production effectively, providing insights into their mechanism of action against inflammation .
- Antimicrobial Efficacy : Research on antimicrobial activity highlighted the effectiveness of tetrazole derivatives against MRSA strains, showcasing their potential as novel antibacterial agents .
Eigenschaften
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O4S/c1-29(26,27)13-8-2-10(3-9-13)20-15(25)14-21-23-24(22-14)11-4-6-12(7-5-11)28-16(17,18)19/h2-9H,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBVDUFCAXQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














